molecular formula C8H8ClF B1342394 2-(Chloromethyl)-4-fluoro-1-methylbenzene CAS No. 22062-55-1

2-(Chloromethyl)-4-fluoro-1-methylbenzene

Cat. No. B1342394
CAS RN: 22062-55-1
M. Wt: 158.6 g/mol
InChI Key: MTKSHHODKOMICW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound can be made from readily available starting materials. This often involves multiple steps, each with its own specific reagents and reaction conditions .


Chemical Reactions Analysis

Chemical reactions analysis would involve studying how the compound reacts when it is subjected to various chemical conditions. This could include reactions where the compound is converted into other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, MS, etc.) .

Scientific Research Applications

Application in Anticancer Research

  • Field : Medicinal Chemistry
  • Summary : 2-chloromethyl-4(3H)-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-fluoro-1-methylbenzene, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents . They represent a class of functionalized and versatile building blocks .
  • Methods : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot . Moreover, two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized .
  • Results : The synthesized 4-anilinoquinazoline derivatives showed promising anticancer activity in vitro .

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary : Chloromethyl derivatives are used in the chloromethylation of aromatic hydrocarbons and O-carbethoxy phenol substrates .
  • Methods : The chloromethylation is carried out using a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
  • Results : The corresponding chloromethyl derivatives are obtained in good to excellent yields .

Application in Epoxy Resin Synthesis

  • Field : Polymer Chemistry
  • Summary : Epichlorohydrin, a compound similar to 2-(Chloromethyl)-4-fluoro-1-methylbenzene, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
  • Methods : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
  • Results : The resulting epichlorohydrin is a highly reactive electrophilic compound and is used in the production of various materials .

Application in Anti-Inflammatory Research

  • Field : Medicinal Chemistry
  • Summary : 2-chloromethyl-4(3H)-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-fluoro-1-methylbenzene, are used in the preparation of anti-inflammatory agents .
  • Methods : The synthesis involves the use of o-anthranilic acids as starting materials . The resulting 2-chloromethyl-4(3H)-quinazolinones can then be converted into various biologically active compounds .
  • Results : The synthesized compounds have shown promising anti-inflammatory activity .

Application in Hypercrosslinked Polymers

  • Field : Polymer Chemistry
  • Summary : Hypercrosslinked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions .
  • Methods : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

Application in Chloromethylation of Aromatic Compounds

  • Field : Organic Chemistry
  • Summary : Chloromethyl derivatives are used in the chloromethylation of aromatic compounds .
  • Methods : The chloromethylation is carried out using a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
  • Results : The corresponding chloromethyl derivatives are obtained in good to excellent yields .

Safety And Hazards

The safety and hazards of the compound would be determined by studying its toxicity, flammability, and reactivity. This information is typically summarized in a Material Safety Data Sheet .

Future Directions

Future directions could involve finding new synthetic routes to the compound, discovering new reactions that it undergoes, or finding new applications for the compound .

properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKSHHODKOMICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608273
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-fluoro-1-methylbenzene

CAS RN

22062-55-1
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22062-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-fluoro-1-methylbenzene
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